1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole
Description
1-Methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position-1 with a methyl group and at position-5 with a (2-methylphenoxy)methyl moiety. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry and materials science due to its ability to engage in hydrogen bonding and π-π interactions, which influence both reactivity and biological activity .
Properties
IUPAC Name |
1-methyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9-5-3-4-6-10(9)15-7-11-12-8-13-14(11)2/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWDUTNAUYVPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole typically involves the reaction of 1-methyl-1H-1,2,4-triazole with 2-methylphenoxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce triazole alcohols .
Scientific Research Applications
1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Effects on Reactivity and Electronic Properties
Key Observations :
- The methyl group at position-1 in the target compound facilitates lithiation at position-5 or the methylene group, similar to 1-methylthiomethyl analogs .
- Compared to halogenated or sulfonated derivatives (e.g., COX-2 inhibitors in ), the 2-methylphenoxy group lacks strong electron-withdrawing effects, which may reduce binding affinity to enzymatic targets.
Key Observations :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-methyl-5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole, and what key reaction parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, chloromethylation of 1-methyl-1H-1,2,4-triazole using formaldehyde and hydrochloric acid under controlled pH (4–6) and temperature (60–80°C) is a viable route . Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity, while nuclear magnetic resonance (NMR) spectroscopy confirms the final structure . Adjusting stoichiometry and solvent polarity (e.g., DMSO vs. ethanol) can minimize byproducts and improve yields.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution NMR (¹H and ¹³C) is critical for verifying substitution patterns on the triazole ring and phenoxy group . Infrared (IR) spectroscopy identifies functional groups like C-N and C-O bonds . Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) by quantifying residual reactants .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the synthesis of this triazole derivative?
- Methodological Answer : Byproduct formation often arises from competing alkylation or oxidation pathways. Optimizing pH (using buffered conditions) and temperature gradients during chloromethylation reduces side reactions . Employing protecting groups for the triazole ring (e.g., benzyl or tert-butyl) minimizes undesired substitutions . Kinetic studies via gas chromatography (GC) or in-situ IR spectroscopy help identify rate-limiting steps, enabling precise control of reagent addition rates .
Q. What strategies are employed to resolve contradictions in biological activity data across different studies on similar triazole derivatives?
- Methodological Answer : Contradictions in biological data (e.g., antimicrobial vs. cytotoxic effects) require systematic structure-activity relationship (SAR) analysis. For example, substituting the 2-methylphenoxy group with electron-withdrawing groups (e.g., -Cl) enhances antimicrobial activity but may reduce solubility, affecting bioavailability . Comparative assays under standardized conditions (e.g., MIC testing for antimicrobial activity) and molecular docking studies clarify target-specific interactions . Meta-analyses of published datasets using tools like Principal Component Analysis (PCA) can isolate confounding variables (e.g., assay protocols) .
Q. How does the substitution pattern on the triazole ring influence the compound's interaction with biological targets?
- Methodological Answer : The 1-methyl group enhances metabolic stability by blocking oxidation at the N1 position, while the (2-methylphenoxy)methyl side chain modulates lipophilicity and membrane permeability . For instance, replacing the phenoxy group with a thiophene moiety alters π-π stacking interactions with enzyme active sites, as shown in antitumor studies of similar triazole-thiophene hybrids . Free energy perturbation (FEP) calculations or isothermal titration calorimetry (ITC) quantify binding affinities to validate hypotheses .
Data Analysis and Experimental Design
Q. What computational methods are recommended for predicting the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with redox stability . Molecular dynamics (MD) simulations assess solvation effects and diffusion coefficients in biological matrices . Software like COSMO-RS estimates logP values to guide solvent selection for recrystallization .
Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Using polarizable continuum models (PCM) in DFT-NMR calculations improves agreement with experimental data . Variable-temperature NMR experiments identify dynamic processes (e.g., ring puckering) that shift resonance peaks . Cross-validation with solid-state NMR or cryogenic crystallography resolves ambiguities .
Biological Activity Evaluation
Q. What in vitro assays are suitable for evaluating the antifungal potential of this compound?
- Methodological Answer : Broth microdilution assays (CLSI M38 protocol) determine minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus strains . Time-kill kinetics assess fungicidal vs. fungistatic behavior. Synergy studies with fluconazole (checkerboard assay) identify combinatorial effects . Cytotoxicity counter-screens (e.g., MTT assay on mammalian cells) ensure selectivity .
Q. How can the pharmacokinetic profile of this compound be improved for preclinical testing?
- Methodological Answer : Prodrug strategies (e.g., esterification of the phenoxy group) enhance oral bioavailability . Microsomal stability assays (human liver microsomes) identify metabolic hotspots for deuterium exchange or fluorination . Nanocrystal formulations or lipid-based carriers improve aqueous solubility, as demonstrated for similar triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
